molecular formula C17H20N6 B2956023 1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 313224-30-5

1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2956023
CAS No.: 313224-30-5
M. Wt: 308.389
InChI Key: SXDSBHHNYIGKKY-UHFFFAOYSA-N
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Description

“1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidines, including derivatives similar to the specified compound, have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds have shown cytotoxic activity against various cancer cell lines (e.g., HCT-116 and MCF-7) and have been studied for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).

Antihypertensive Activity

Pyrazolopyrimidine derivatives have been synthesized and assessed for their antihypertensive effects. These compounds have shown promise in lowering blood pressure, making them potential candidates for the treatment of hypertension (El-feky & Abd el-Samii, 1996).

Antiviral and Antitumor Activities

The synthesis of pyrazolopyrimidine-selone nucleosides and related compounds has been explored for their potential antiviral and antitumor activities. Some of these compounds have demonstrated significant activity against HSV-2 in vitro, as well as potent inhibitory effects on the growth of leukemia cells (Ugarkar et al., 1984).

Antimicrobial Agents

Research on pyrazolopyrimidine-based inhibitors has highlighted their potential as novel antimicrobial agents, particularly against Staphylococcus aureus and other Gram-positive bacteria. These studies focus on inhibiting DNA polymerase III, a key enzyme in bacterial replication, offering a new approach to combat bacterial infections (Ali et al., 2003).

Future Directions

The future directions for “1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds include further development as multi-targeted kinase inhibitors with enhanced potency . They offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .

Properties

IUPAC Name

1-benzyl-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-21-7-9-22(10-8-21)16-15-11-20-23(17(15)19-13-18-16)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDSBHHNYIGKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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